molecular formula C13H18N2O B14018770 4-Methyl-n-(piperidin-1-yl)benzamide CAS No. 5454-88-6

4-Methyl-n-(piperidin-1-yl)benzamide

Cat. No.: B14018770
CAS No.: 5454-88-6
M. Wt: 218.29 g/mol
InChI Key: DOHMWNBHZNXMOW-UHFFFAOYSA-N
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Description

4-Methyl-n-(piperidin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a piperidine ring attached to the nitrogen atom and a methyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-n-(piperidin-1-yl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with piperidine to yield this compound.

      Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C for the initial formation of the acyl chloride, followed by room temperature for the amide formation.

  • Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the compound can lead to the formation of secondary amines.

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions.

      Reagents and Conditions: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-Methyl-n-(piperidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-n-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-n-(piperidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

  • This compound is unique due to the presence of the methyl group at the para position, which can influence its chemical reactivity and biological activity compared to other benzamide derivatives.

Properties

CAS No.

5454-88-6

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-methyl-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)13(16)14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)

InChI Key

DOHMWNBHZNXMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CCCCC2

Origin of Product

United States

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